1-(5-Chloropyrazin-2-yl)ethanone
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Overview
Description
1-(5-Chloropyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 5-position of the pyrazine ring and an ethanone group at the 2-position. This compound is used in various fields, including pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloropyrazin-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted with methyl magnesium bromide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: 5-chloropyrazine-2-carboxylic acid.
Reduction: 1-(5-chloropyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloropyrazin-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloropyrazin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrazin-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(5-Fluoropyrazin-2-yl)ethanone: Contains a fluorine atom at the 5-position.
1-(5-Methylpyrazin-2-yl)ethanone: Features a methyl group at the 5-position.
Uniqueness
1-(5-Chloropyrazin-2-yl)ethanone is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(5-chloropyrazin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJHUZSTPHGCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660841 |
Source
|
Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160252-31-3 |
Source
|
Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Chloropyrazin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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